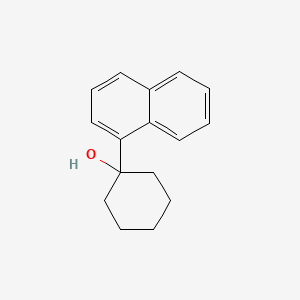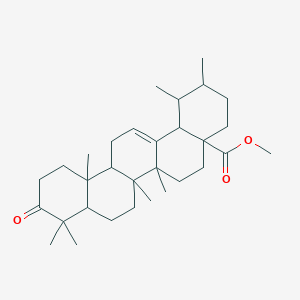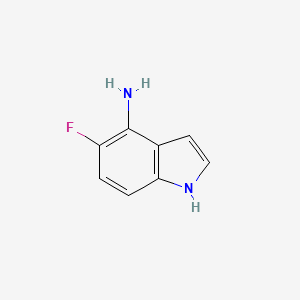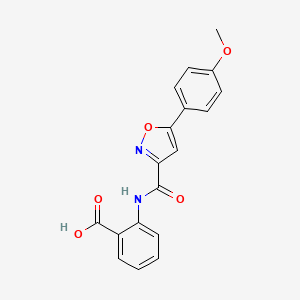
4-fluoro-3-(1-piperazinyl)Benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-(1-piperazinyl)benzonitrile is an organic compound with the molecular formula C11H12FN3 It is a derivative of benzonitrile, where a fluorine atom is substituted at the 4th position and a piperazine ring is attached at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-(1-piperazinyl)benzonitrile typically involves the nucleophilic substitution reaction of 4-fluorobenzonitrile with piperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-(1-piperazinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-(1-piperazinyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its structural properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-fluoro-3-(1-piperazinyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the fluorine atom can influence its metabolic stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-(1-piperazinyl)benzonitrile: Similar structure but with different substitution pattern.
4-Chloro-3-(1-piperazinyl)benzonitrile: Chlorine atom instead of fluorine.
4-Fluoro-3-(1-morpholinyl)benzonitrile: Morpholine ring instead of piperazine.
Uniqueness
4-Fluoro-3-(1-piperazinyl)benzonitrile is unique due to the specific positioning of the fluorine atom and the piperazine ring, which can significantly influence its chemical and biological properties. The presence of the fluorine atom can enhance the compound’s metabolic stability, while the piperazine ring can improve its binding affinity to biological targets.
Eigenschaften
Molekularformel |
C11H12FN3 |
|---|---|
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
4-fluoro-3-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C11H12FN3/c12-10-2-1-9(8-13)7-11(10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |
InChI-Schlüssel |
HZKVZPSWCXZLNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12097562.png)
![3-(1H-imidazol-5-yl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid](/img/structure/B12097565.png)

![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12097582.png)



![11-[6-Carboxy-3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxyoxan-2-yl]oxy-2,5,6,10,10,14-hexamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-21-carboxylic acid](/img/structure/B12097627.png)

![(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol](/img/structure/B12097635.png)



